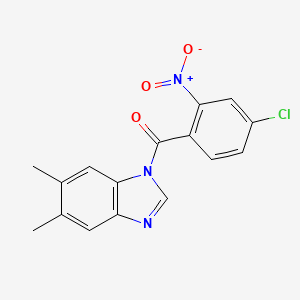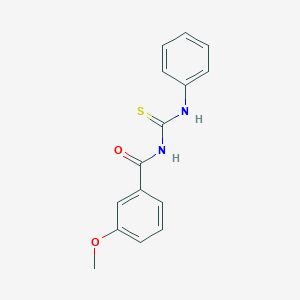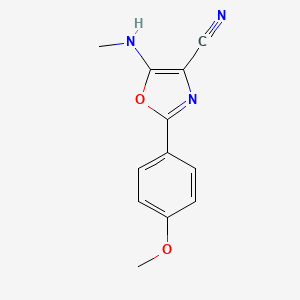
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile, also known as MO-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. MO-4 belongs to the oxazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. Additionally, 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been shown to inhibit the replication of the hepatitis C virus, which could potentially lead to the development of new anti-viral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is that it has been extensively studied, and its synthesis method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields. However, one limitation is that the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. One area of research could focus on further elucidating the mechanism of action of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. This could lead to the development of new drugs that target the same pathways as 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile. Additionally, research could focus on testing the potential therapeutic applications of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile in vivo. This could lead to the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Finally, research could focus on developing new synthesis methods for 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxyphenylhydrazine and 2-chloro-5-(methylamino)oxazole-4-carbonitrile in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity 2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile with good yields.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-12-10(7-13)15-11(17-12)8-3-5-9(16-2)6-4-8/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKWPEQLVYYKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
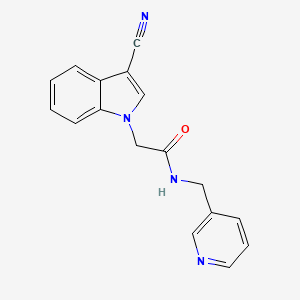
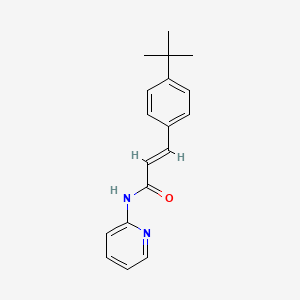



![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

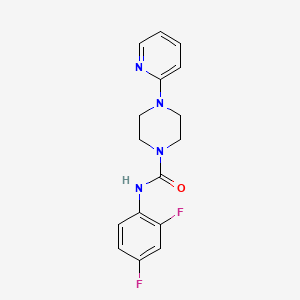
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
